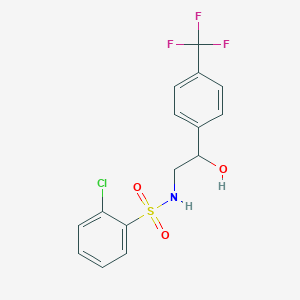

2-chloro-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-chloro-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzenesulfonamide” is a benzenesulfoamide derivative . It is a high-affinity synthetic ligand for both RORα and RORγ . It has been found to inhibit the transactivation activity of RORα and RORγ .

Synthesis Analysis

The synthesis of such compounds often involves reactions at the benzylic position . This includes free radical bromination, nucleophilic substitution, and oxidation . The synthesis of trifluoromethylpyridines, which are structurally similar, involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The assembly of pyridine from a trifluoromethyl-containing building block is another method .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a benzenesulfoamide group and a trifluoromethylphenyl group . The trifluoromethyl group is attached to the phenyl group, which is further connected to the benzenesulfoamide group .Chemical Reactions Analysis

Reactions at the benzylic position are crucial for the synthesis of such compounds . These reactions include free radical bromination, nucleophilic substitution, and oxidation . The reaction mechanism often involves the formation of a radical intermediate .Physical And Chemical Properties Analysis

The presence of a fluorine atom and a carbon-containing pyridine in the structure of such compounds is thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .Scientific Research Applications

Suzuki–Miyaura Coupling

The Suzuki–Miyaura (SM) coupling reaction is a powerful method for forming carbon–carbon bonds. It involves the cross-coupling of organoboron compounds with electrophilic organic groups using a palladium catalyst. The compound , with its trifluoromethyl group, can serve as an organoboron reagent in SM coupling reactions. These reactions are widely applied in synthetic chemistry due to their mild conditions and functional group tolerance .

RORα/γ Modulation

The compound T0901317, which contains a trifluoromethyl group, acts as a chemical probe for examining the function of RORα and RORγ receptors. These receptors play essential roles in metabolic and immune regulation. Small molecules like T0901317 can potentially be developed into therapeutic agents for addressing metabolic disorders and immune-related conditions .

Pexidartinib Synthesis

In the synthesis of pexidartinib (a kinase inhibitor), the free amine intermediate is transformed into the final product by reducing amination. The trifluoromethyl group in the precursor compound contributes to the overall structure and function of pexidartinib .

Protodeboronation in Organic Synthesis

Protodeboronation of alkyl boronic esters is an essential process in organic synthesis. While many protocols exist for functionalizing deboronation, protodeboronation remains less explored. The compound’s boron center can participate in such reactions, leading to valuable building blocks for further synthetic transformations .

Fluazifop Intermediate Synthesis

The compound 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF) serves as a key intermediate in the synthesis of fluazifop, an herbicide. Vapor-phase reactions allow controlled introduction of chlorine atoms to the pyridine ring, demonstrating the compound’s utility in agrochemical applications .

Mechanism of Action

Target of Action

The primary targets of 2-chloro-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzenesulfonamide are the Retinoic acid receptor-related Orphan Receptors alpha and gamma (RORα and RORγ) . These receptors play a crucial role in several biological processes, including immune response, metabolism, and development.

Mode of Action

2-chloro-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzenesulfonamide binds directly to RORα and RORγ with high affinity . This binding results in the modulation of the receptor’s ability to interact with transcriptional cofactor proteins , altering the expression of genes regulated by these receptors.

Biochemical Pathways

The interaction of 2-chloro-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzenesulfonamide with RORα and RORγ affects various biochemical pathways. For instance, it can influence the metabolism of mitochondria , which are essential for energy production in cells. Additionally, it can lead to the up-regulation of the ATP-binding cassette transporter A1 (ABCA1) gene expression , which plays a critical role in lipid metabolism.

Pharmacokinetics

The trifluoromethyl group in the compound is known to improve drug potency , which may enhance its bioavailability.

Result of Action

The molecular and cellular effects of 2-chloro-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzenesulfonamide’s action are diverse due to its interaction with RORα and RORγ. It can modulate gene expression, influence mitochondrial metabolism, and alter lipid metabolism . These changes can have various downstream effects, potentially influencing processes such as immune response and development.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-chloro-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzenesulfonamide. For instance, the presence of a trifluoromethyl group in the compound can enhance its potency . .

properties

IUPAC Name |

2-chloro-N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClF3NO3S/c16-12-3-1-2-4-14(12)24(22,23)20-9-13(21)10-5-7-11(8-6-10)15(17,18)19/h1-8,13,20-21H,9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAEBVIALQIFUBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)S(=O)(=O)NCC(C2=CC=C(C=C2)C(F)(F)F)O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClF3NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3-dimethyl-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-1H-pyrazole-5-carboxamide](/img/structure/B2514482.png)

![2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide](/img/structure/B2514483.png)

![(E)-2-(4-Methylphenyl)-N-[1-(2-methylpyrazol-3-yl)-2-oxopiperidin-3-yl]ethenesulfonamide](/img/structure/B2514485.png)

![3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4(1H)-one](/img/structure/B2514494.png)

![2-cyano-N-[4-(2,6-dimethylmorpholin-4-yl)phenyl]acetamide](/img/structure/B2514498.png)